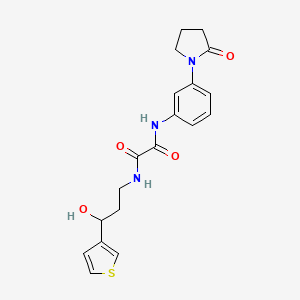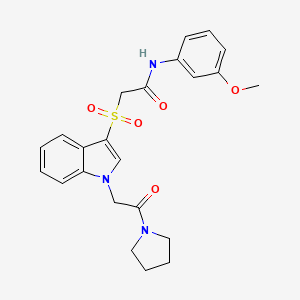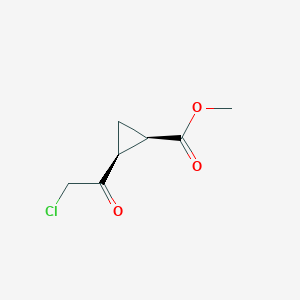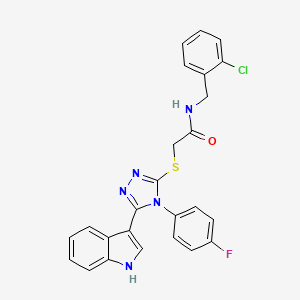![molecular formula C19H17N5O B2978249 6-[5-(1,3-Benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-98-9](/img/structure/B2978249.png)
6-[5-(1,3-Benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[5-(1,3-Benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a benzoxazole moiety, which is a bicyclic planar molecule and an important member of the heteroarenes . Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound also contains a pyrrolo[3,4-c]pyrrole moiety, which is a type of polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular formula of the compound is C19H17N5O. It is a complex molecule with multiple rings, including a benzoxazole ring and a pyrrolo[3,4-c]pyrrole ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, benzoxazole derivatives in general have been found to exhibit a high possibility of broad substrate scope and functionalization .Applications De Recherche Scientifique
Antioxidant Activity and Synthetic Applications
Antioxidant Activity of Fused Heterocyclic Compounds : Fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including those similar to the specified compound, have been synthesized and characterized. These compounds exhibit significant antioxidant activities, indicating their potential for use in pharmaceuticals and as protective agents against oxidative stress (Salem et al., 2015).
Synthesis and Evaluation of Novel Compounds : Novel pyridine and fused pyridine derivatives have been synthesized, starting from related compounds, and subjected to in silico molecular docking screenings. These compounds displayed antimicrobial and antioxidant activity, highlighting their potential in drug discovery and chemical biology (Flefel et al., 2018).
Conducting Polymers from Low Oxidation Potential Monomers
- Conducting Polymers : Derivatized bis(pyrrol-2-yl) arylenes, similar in structure to the query compound, have been synthesized and electrochemically polymerized. These polymers exhibit low oxidation potentials, making them stable in their conducting form. This research opens avenues for the use of such compounds in electronic and optoelectronic applications (Sotzing et al., 1996).
Metal-Mediated Synthesis and Structural Analysis
- Cobalt(II)-Mediated Synthesis : The oxidative cyclization of related compounds through cobalt(II) coordination has been explored for the synthesis of complex molecules. The study provides insights into the structural analysis and coordination behavior of these compounds, which could be relevant for catalysis and material science research (Garza-Ortiz et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been proposed as adenosine a2a receptor antagonists . These receptors play a crucial role in the central nervous system, influencing neurotransmission and neuroprotection.
Mode of Action
It’s known that similar compounds interact with their targets, such as the adenosine a2a receptor, to inhibit their activity . This interaction can result in changes in cellular signaling pathways, leading to various downstream effects.
Result of Action
Similar compounds have exhibited antimicrobial activity against strains of bacillus subtilis bacteria and candida albicans fungi . This suggests that the compound may have potential applications in the treatment of infections caused by these microorganisms.
Propriétés
IUPAC Name |
6-[5-(1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-7-13-5-6-18(21-8-13)23-9-14-11-24(12-15(14)10-23)19-22-16-3-1-2-4-17(16)25-19/h1-6,8,14-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUIUDMZHDULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)


![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)




![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)